2-Propyn-1-imine
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Overview
Description
2-Propyn-1-imine, also known as propargylimine, is an organic compound with the molecular formula HC≡C–CH=NH. It belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N).
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propyn-1-imine can be synthesized through the reaction of propargylamine with formaldehyde under acidic conditions. The reaction involves the condensation of the amine with the aldehyde, followed by the elimination of water to form the imine .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Propyn-1-imine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines or amines.
Scientific Research Applications
2-Propyn-1-imine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propyn-1-imine involves nucleophilic addition to the carbon-nitrogen double bond. This is followed by proton transfer, protonation of the hydroxyl group, removal of water, and deprotonation to form the final product . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Cyanomethanimine (HC≡C–CH=NH): Similar structure but with a cyano group.
Ethanimine (CH3–CH=NH): Similar imine structure but with an ethyl group instead of a propynyl group.
Uniqueness: 2-Propyn-1-imine is unique due to its triple bond, which imparts distinct reactivity and properties compared to other imines. This makes it a valuable compound for specific synthetic and research applications .
Properties
CAS No. |
91454-80-7 |
---|---|
Molecular Formula |
C3H3N |
Molecular Weight |
53.06 g/mol |
IUPAC Name |
prop-2-yn-1-imine |
InChI |
InChI=1S/C3H3N/c1-2-3-4/h1,3-4H |
InChI Key |
DEGYEBBXYWPLOK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC=N |
Origin of Product |
United States |
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